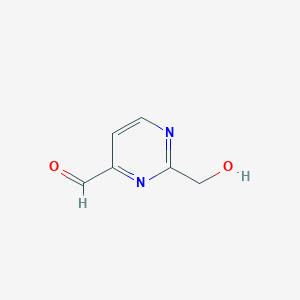

2-(Hydroxymethyl)pyrimidine-4-carbaldehyde

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H6N2O2 |

|---|---|

Molecular Weight |

138.12 g/mol |

IUPAC Name |

2-(hydroxymethyl)pyrimidine-4-carbaldehyde |

InChI |

InChI=1S/C6H6N2O2/c9-3-5-1-2-7-6(4-10)8-5/h1-3,10H,4H2 |

InChI Key |

MSZZEGPKWMFSJR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN=C(N=C1C=O)CO |

Origin of Product |

United States |

Synthetic Methodologies for 2 Hydroxymethyl Pyrimidine 4 Carbaldehyde and Analogous Pyrimidine Carbaldehydes

De Novo Synthesis Strategies for Pyrimidine-4-carbaldehydes

Traditional synthetic routes, or de novo syntheses, provide foundational methods for constructing the pyrimidine-4-carbaldehyde (B152824) scaffold. These strategies typically involve the functionalization of a pre-existing pyrimidine (B1678525) ring.

A primary and effective method for preparing pyrimidine-4-carbaldehydes is the chemoselective oxidation of the corresponding 4-hydroxymethylpyrimidine derivatives. thieme-connect.comdntb.gov.ua This approach is advantageous as it allows for the direct conversion of a primary alcohol to an aldehyde, often with good yields. thieme-connect.com The challenge in this method lies in achieving selectivity, particularly when other sensitive functional groups are present on the pyrimidine ring, to prevent over-oxidation to the carboxylic acid. nih.gov Various oxidizing agents can be employed for this transformation. For instance, manganese dioxide (MnO₂) is a common reagent for the oxidation of allylic and benzylic alcohols and has been successfully used for the oxidation of hydroxymethyl groups on heterocyclic systems. The choice of oxidant and reaction conditions is crucial to ensure the desired aldehyde is the major product.

While direct synthesis data for 2-(hydroxymethyl)pyrimidine-4-carbaldehyde is sparse in the reviewed literature, the principle is well-established for analogous structures. The oxidation of a diol, such as pyrimidine-2,4-dimethanol, would require a highly chemoselective approach to oxidize only one of the two hydroxymethyl groups to an aldehyde. This presents a significant synthetic challenge, requiring careful selection of reagents and control of stoichiometry.

| Precursor | Reagent | Product | Yield | Reference |

| 4-Hydroxymethyl-substituted pyrimidines | Various oxidizing agents (e.g., MnO₂) | Pyrimidine-4-carbaldehydes | Good | thieme-connect.comdntb.gov.ua |

| 2-Acetylamino-7-methyl-1,8-naphthyridine | SeO₂ in 1,4-dioxane (B91453) | 2-Acetylamino-1,8-naphthyridine-7-carbaldehyde | 75% | nih.gov |

| 4-Methoxy-6-methyl-2,2′-bipyridine | SeO₂ | 4-Methoxy-2,2′-bipyridine-6-carbaldehyde | N/A | nih.gov |

This table presents examples of oxidation of methyl/hydroxymethyl groups on heterocyclic systems to the corresponding carbaldehydes.

The Riley oxidation offers an alternative route to pyrimidine-4-carbaldehydes, starting from the corresponding 4-methylpyrimidine (B18481) precursors. thieme-connect.comdntb.gov.ua This reaction utilizes selenium dioxide (SeO₂) as the oxidizing agent to convert an activated methyl group directly to a formyl group. thieme-connect.comwikipedia.orgwikipedia.org The reaction is particularly useful for methyl groups activated by an adjacent aromatic or carbonyl system, making 4-methylpyrimidines suitable substrates. nih.govwikipedia.org

The mechanism involves an initial ene reaction followed by a researchgate.netrasayanjournal.co.in-sigmatropic rearrangement. wikipedia.org The process has been applied to a wide variety of heterocyclic compounds. nih.gov For example, heating methylpyridines or methylquinolines with SeO₂ in a solvent like 1,4-dioxane is a known method for synthesizing the corresponding aldehydes. nih.gov Specifically, refluxing 6-methyl-2,4-dioxypyrimidine with selenium dioxide has been shown to yield the corresponding orotic aldehyde. nih.gov This method demonstrates the feasibility of oxidizing a methyl group on a pyrimidine ring to a carbaldehyde functionality. thieme-connect.comdntb.gov.ua

| Substrate | Reagent/Conditions | Product | Yield | Reference |

| 4-Methylpyrimidines | Selenium dioxide (SeO₂) | Pyrimidine-4-carbaldehydes | N/A | thieme-connect.comdntb.gov.ua |

| Ketone (generic) | SeO₂ in 1,4-dioxane, 100 °C | 1,2-Dicarbonyl product | 70% | nrochemistry.com |

| 6-Methyl-2,4-dioxypyrimidine | SeO₂ in refluxing dioxane | Orotic aldehyde | 50% | nih.gov |

| 4-Methylpyridine | SeO₂/N-oxides, 160°C | 4-Pyridinecarboxylic acid* | 94% | nih.gov |

Note: While this example leads to the carboxylic acid, it demonstrates the high reactivity of the methyl group under specific oxidative conditions. The Riley oxidation typically yields the aldehyde.

The Vilsmeier-Haack reaction is a powerful tool for introducing a formyl group onto electron-rich aromatic and heterocyclic rings. researchgate.netchemistrysteps.comorganic-chemistry.org The reaction employs a Vilsmeier reagent, typically formed in situ from a substituted amide like N,N-dimethylformamide (DMF) and an acid chloride such as phosphorus oxychloride (POCl₃). chemistrysteps.comtandfonline.com This electrophilic iminium salt then attacks the heterocyclic ring, and subsequent hydrolysis yields the aldehyde. chemistrysteps.com

This method is particularly effective for heterocycles like pyrroles, imidazoles, and pyrazoles. researchgate.net Its application to the pyrimidine nucleus is also documented. For instance, the formylation of 2-methylpyrimidine-4,6-diol using the Vilsmeier reagent successfully produced 4,6-dihydroxy-2-methylpyrimidine-5-carbaldehyde. mdpi.com This demonstrates that the pyrimidine ring, despite being generally electron-deficient, can undergo Vilsmeier-Haack formylation, especially when activated by electron-donating substituents like hydroxyl groups. mdpi.com The regioselectivity of the formylation is influenced by the substitution pattern of the pyrimidine ring. researchgate.net

| Substrate | Reagent/Conditions | Product | Yield | Reference |

| 2-Methylpyrimidine-4,6-diol | Vilsmeier reagent (POCl₃/DMF) in DMF | 4,6-Dihydroxy-2-methylpyrimidine-5-carbaldehyde | 61% | mdpi.com |

| 2-Phenylimidazo[1,2-a]pyrimidines | Vilsmeier reagent (POCl₃/DMF) in glycerol, MW | 2-Arylimidazo[1,2-a]pyrimidine-3-carbaldehyde | High | tandfonline.comresearchgate.net |

| 5-Methyl-7-phenyl-4,7-dihydro-1,2,4-triazolo[1,5-a]pyrimidine | Vilsmeier-Haack conditions | 5-Methyl-7-phenyl-4,7-dihydro-1,2,4-triazolo[1,5-a]pyrimidin-6-ylcarbaldehyde | N/A | researchgate.net |

Green Chemistry Principles in Pyrimidine Carbaldehyde Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of pyrimidine derivatives to reduce environmental impact and improve efficiency. rasayanjournal.co.inbenthamdirect.comnih.govbenthamdirect.com These approaches focus on the use of safer solvents, catalytic methods, and energy-efficient reaction conditions. rasayanjournal.co.inresearchgate.net

Catalysis is a cornerstone of green chemistry, aiming to replace stoichiometric reagents with small amounts of catalysts that can be recycled and reused. rasayanjournal.co.in In pyrimidine synthesis, various catalytic systems have been explored.

Metal-free Catalysis: The use of non-metallic catalysts avoids issues of metal toxicity and contamination of the final product. For example, NH₄I has been used to promote a three-component reaction to form substituted pyrimidines under solvent-free conditions. organic-chemistry.org

Heterogeneous Catalysis: Heterogeneous catalysts are in a different phase from the reactants, which simplifies their separation from the reaction mixture and allows for easy recycling. While specific examples for pyrimidine-4-carbaldehyde are not detailed, the broader field of pyrimidine synthesis utilizes supported catalysts.

Reusable Catalysts: The development of reusable catalytic systems is economically and environmentally beneficial. Iridium-pincer complexes have been shown to be efficient catalysts for the multicomponent synthesis of pyrimidines from alcohols and amidines, offering a sustainable route to highly substituted products. mdpi.combohrium.com Copper-catalyzed cyclization of ketones with nitriles also provides a general and economical pathway to functionalized pyrimidines. organic-chemistry.org

| Catalytic Approach | Example Catalyst/Reagent | Reaction Type | Benefits | Reference |

| Metal-free | NH₄I | Three-component tandem reaction | Avoids metal contamination, solvent-free | organic-chemistry.org |

| Reusable Iridium Catalyst | PN5P–Ir–pincer complexes | Multicomponent synthesis from alcohols | Sustainable, regioselective, high yields | mdpi.combohrium.com |

| Copper Catalysis | Copper salts | Cyclization of ketones with nitriles | Economical, broad substrate scope | organic-chemistry.org |

| Zinc Catalysis | ZnCl₂ | Three-component coupling | Single-step synthesis | organic-chemistry.org |

Alternative energy sources are employed to accelerate reaction rates, improve yields, and reduce energy consumption compared to conventional heating. rasayanjournal.co.inbenthamdirect.com

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatic reductions in reaction times and improved yields. tandfonline.comnih.gov The Vilsmeier-Haack formylation of 2-phenylimidazo[1,2-a]pyrimidines has been efficiently carried out under microwave irradiation in glycerol, a green solvent, to produce the corresponding 3-carbaldehydes in high yields. tandfonline.comresearchgate.net Similarly, the synthesis of pyrimido[4,5-d]pyrimidine (B13093195) derivatives has been achieved in seconds with improved yields using microwave irradiation over a solid alumina (B75360) support. researchgate.net

Ultrasound Irradiation: Sonochemistry, the use of ultrasound to promote chemical reactions, offers another energy-efficient method. rasayanjournal.co.inbenthamdirect.com Ultrasound irradiation has been used to promote the cyclocondensation of β-keto esters and amidines to form highly substituted 4-pyrimidinols in good to excellent yields, demonstrating its utility in constructing the core pyrimidine ring. organic-chemistry.org

These energy-efficient methods represent a significant step towards more sustainable chemical manufacturing processes. nih.gov

Solvent-Free and Aqueous Media Syntheses

The pursuit of sustainable chemical processes has propelled the development of synthetic methods that minimize or eliminate the use of volatile and hazardous organic solvents. Water, as a non-toxic, inexpensive, and readily available solvent, and solvent-free reaction conditions represent ideal alternatives.

Solvent-free, or solid-state, reactions often benefit from enhanced reaction rates and selectivity, sometimes leading to different products compared to solution-phase synthesis. These reactions can be facilitated by grinding the reactants together, or by using microwave irradiation or solid supports. For instance, the synthesis of novel chromenopyrimidine derivatives has been efficiently achieved using basic alumina as a solid support in a cyclization reaction. nih.gov While performing the same reaction in a solvent like DMF yielded 67% of the product, the solvent-free approach gave a 20% yield, which was significantly improved to 73% with the use of the solid support. nih.gov In another example, the synthesis of naphthopyranopyrimidine derivatives was carried out under solvent-free conditions using a copper(II)/polyimide-linked covalent organic framework as a catalyst under microwave irradiation. orgchemres.org This method offers advantages such as operational safety, minimal pollution, and rapid product formation. orgchemres.org

Aqueous media also provide a green alternative for the synthesis of pyrimidine derivatives. The unique properties of water, such as its high polarity and ability to form hydrogen bonds, can influence reaction pathways and outcomes. A green synthetic approach has been developed for producing pyrazole (B372694) compounds, which are structurally related to pyrimidines, by reacting ethyl acetoacetate, hydrazines, and a catalytic amount of imidazole (B134444) in an aqueous medium. acs.org Furthermore, the synthesis of 7-amino-2,4-dioxo-5-aryl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-carbonitriles has been successfully performed in water at ambient temperature using a calcined TiO2-SiO2 nanocomposite as a recyclable and non-toxic catalyst. researchgate.net This method is noted for its simple operation, mild conditions, high yields (92-98%), and short reaction times. researchgate.net

Theoretical studies have also shed light on the mechanisms of aqueous-phase reactions for fused pyrimidine systems, such as the formation of pyrido[2,3-d]pyrimidines. nih.govnih.govbohrium.com These computational analyses help in understanding the reaction kinetics and thermodynamics, which is crucial for optimizing reaction conditions. nih.govnih.govbohrium.com

The following table summarizes selected examples of solvent-free and aqueous media syntheses for pyrimidine derivatives.

| Product Type | Reactants | Catalyst/Conditions | Medium | Yield | Reference |

| Chromenopyrimidines | 2-Aminochromene-3-carbonitrile, Urea (B33335)/Thiourea | Basic Alumina | Solvent-free | 73% | nih.gov |

| Naphthopyranopyrimidines | β-Naphthol, Aromatic Aldehydes, N,N-Dimethylbarbituric acid | Cu(II)/PL-COF, Microwave | Solvent-free | High | orgchemres.org |

| Pyrazole derivatives | Ethyl acetoacetate, Hydrazines, Imidazole | Catalytic Imidazole | Aqueous | Good | acs.org |

| Pyrido[2,3-d]pyrimidines | 4(6)-Aminouracil, Aromatic aldehydes, Malononitrile (B47326) | Calcined TiO2-SiO2 nanocomposite | Aqueous | 92-98% | researchgate.net |

Multicomponent Reaction Approaches for Pyrimidine Carbaldehydes and Derivatives

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all starting materials, are highly valued for their efficiency, atom economy, and ability to rapidly generate molecular diversity. acs.orgacs.orgnih.gov These reactions are particularly well-suited for the construction of complex heterocyclic scaffolds like pyrimidines.

A notable example is the iridium-catalyzed multicomponent synthesis of pyrimidines from amidines and up to three different alcohols. acs.orgnih.govorganic-chemistry.org This regioselective process proceeds through a sequence of condensation and dehydrogenation steps, yielding highly substituted and unsymmetrical pyrimidines with yields of up to 93%. acs.orgnih.govorganic-chemistry.org This strategy is particularly sustainable as it can utilize alcohols derived from biomass. acs.orgnih.gov

Another MCR approach involves a three-component coupling of a substituted enamine, an orthoester (like triethoxymethane), and ammonium (B1175870) acetate (B1210297) to synthesize 4,5-disubstituted pyrimidines. ijper.org The resulting pyrimidine can then be oxidized to the corresponding aldehyde derivative. ijper.org The synthesis of pyrido[2,3-d]pyrimidines has also been achieved via MCRs. For example, the reaction between benzaldehyde, Meldrum's acid, and 6-aminouracil (B15529) in aqueous solution has been studied theoretically to understand its mechanism. nih.govnih.govbohrium.com Experimentally, these compounds have been synthesized in high yields using catalysts like [γ-Fe2O3@-Hap-SO3H] under solvent-free conditions or β-cyclodextrin in aqueous solution. nih.gov

The Biginelli reaction, a classic MCR, and its variations are also widely used for the synthesis of dihydropyrimidinones, which can be further functionalized. While not directly yielding pyrimidine carbaldehydes, the versatility of MCRs allows for the incorporation of functional groups that can be later converted to an aldehyde.

The following table presents selected examples of multicomponent reactions for the synthesis of pyrimidine derivatives.

| Product Type | Reactants | Catalyst/Conditions | Medium | Yield | Reference |

| Substituted Pyrimidines | Amidines, Alcohols | PN5P-Ir-pincer complexes | Toluene | up to 93% | acs.orgnih.govorganic-chemistry.org |

| 4,5-Disubstituted Pyrimidines | Substituted enamine, Triethoxymethane, Ammonium acetate | Not specified | Not specified | Moderate to Good | ijper.org |

| Pyrido[2,3-d]pyrimidines | Benzaldehyde, Meldrum's acid, 6-Aminouracil | [γ-Fe2O3@-Hap-SO3H] | Solvent-free | up to 94% | nih.gov |

| Pyrido[2,3-d]pyrimidines | Benzaldehyde, Meldrum's acid, 6-Aminouracil | β-Cyclodextrin | Aqueous (reflux) | up to 97% | nih.gov |

| Pyridine (B92270)–Pyrimidines | Aryl aldehydes, 1,3-Dimethyl-6-aminouracil, Carbonitriles | APTADPHS-nSiO2, Microwave | Solvent-free | High | acs.org |

These modern synthetic approaches underscore a commitment to developing more sustainable and efficient routes to valuable pyrimidine building blocks. While a direct one-pot synthesis of this compound via these methods is not explicitly reported, the principles and examples provided for analogous structures lay a strong foundation for future research in this area.

Chemical Transformations and Functionalization of 2 Hydroxymethyl Pyrimidine 4 Carbaldehyde

Modifications of the Hydroxymethyl Group

Nucleophilic Substitution Reactions Involving the Hydroxymethyl Group

The hydroxymethyl group at the C2 position is a primary alcohol and, as such, its hydroxyl moiety is a poor leaving group for direct nucleophilic substitution. Consequently, transformation into a more reactive intermediate is a prerequisite for displacement by nucleophiles. A common and effective strategy involves a two-step sequence: activation of the hydroxyl group followed by substitution.

Activation Step: The hydroxyl group can be converted into a superior leaving group, such as a tosylate, mesylate, or a halide. For instance, reaction with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine (B92270) would yield the corresponding tosylate. Alternatively, treatment with reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can convert the alcohol into a chloromethyl or bromomethyl group, respectively. The synthesis of such halomethyl pyrimidine (B1678525) derivatives is a known strategy for creating intermediates for further functionalization. nih.gov

Substitution Step: Once activated, the resulting 2-(halomethyl) or 2-(tosyloxymethyl)pyrimidine-4-carbaldehyde derivative becomes an excellent substrate for Sₙ2 reactions. A wide array of nucleophiles can be employed to introduce new functional groups at the C2-methyl position.

| Reagent (Nucleophile) | Product | Reaction Type |

| Sodium Cyanide (NaCN) | 2-(Cyanomethyl)pyrimidine-4-carbaldehyde | Cyanation |

| Sodium Azide (NaN₃) | 2-(Azidomethyl)pyrimidine-4-carbaldehyde | Azidation |

| Ammonia (NH₃) | 2-(Aminomethyl)pyrimidine-4-carbaldehyde | Amination |

| Sodium Methoxide (NaOMe) | 2-(Methoxymethyl)pyrimidine-4-carbaldehyde | Etherification |

| Sodium Thiophenoxide (NaSPh) | 2-(Phenylthiomethyl)pyrimidine-4-carbaldehyde | Thioetherification |

This table represents plausible transformations based on established organic chemistry principles for nucleophilic substitution on activated alcohols.

This sequence allows for the introduction of diverse functionalities, significantly expanding the synthetic utility of the parent molecule.

Electrophilic and Nucleophilic Aromatic Substitution on the Pyrimidine Core

The reactivity of the pyrimidine ring is dictated by the presence of two electron-withdrawing nitrogen atoms, which render the heterocycle π-deficient. researchgate.net This electronic characteristic significantly influences its susceptibility to aromatic substitution reactions.

Electrophilic Aromatic Substitution (EAS): The π-deficient nature of pyrimidine makes it highly resistant to electrophilic attack, a characteristic that is even more pronounced than in pyridine. researchgate.netyoutube.com The reaction is further disfavored by the tendency of the ring nitrogens to be protonated under the strongly acidic conditions often required for EAS. youtube.com In the case of 2-(hydroxymethyl)pyrimidine-4-carbaldehyde, the presence of the electron-withdrawing carbaldehyde group at C4 further deactivates the ring towards electrophiles. While the hydroxymethyl group at C2 is weakly activating, its effect is insufficient to overcome the strong deactivation by the ring nitrogens and the aldehyde. If substitution were to occur under forcing conditions, it would be directed to the C5 position, which is the most electron-rich carbon on the ring. researchgate.net However, for most practical purposes, direct electrophilic substitution on this substrate is not a viable synthetic strategy.

Nucleophilic Aromatic Substitution (SₙAr): Conversely, the electron-deficient character of the pyrimidine ring facilitates nucleophilic aromatic substitution, particularly at the C2, C4, and C6 positions, which are electronically analogous to the ortho and para positions of nitrobenzene. youtube.com For SₙAr to proceed, a good leaving group, typically a halide, must be present at one of these activated positions.

The parent molecule, this compound, lacks a suitable leaving group on the ring, so it is not a direct substrate for SₙAr. However, a derivative such as 6-chloro-2-(hydroxymethyl)pyrimidine-4-carbaldehyde would be an excellent candidate. In such a substrate, nucleophilic attack would occur selectively at the C6 position. The reaction proceeds via a high-energy anionic intermediate, known as a Meisenheimer complex, which is stabilized by the electron-withdrawing nitrogen atoms. A wide variety of nucleophiles, including amines, alkoxides, and thiolates, can displace the halide. nih.govrsc.org The rate and success of these reactions can be influenced by the solvent and the nature of the nucleophile. nih.govnih.gov

| Substrate Example | Nucleophile | Product Example |

| 6-Chloro-2-(hydroxymethyl)pyrimidine-4-carbaldehyde | Piperidine | 2-(Hydroxymethyl)-6-(piperidin-1-yl)pyrimidine-4-carbaldehyde |

| 6-Chloro-2-(hydroxymethyl)pyrimidine-4-carbaldehyde | Sodium Methoxide | 2-(Hydroxymethyl)-6-methoxypyrimidine-4-carbaldehyde |

| 6-Chloro-2-(hydroxymethyl)pyrimidine-4-carbaldehyde | Sodium Thiophenoxide | 2-(Hydroxymethyl)-6-(phenylthio)pyrimidine-4-carbaldehyde |

This table illustrates potential SₙAr reactions on a hypothetical halogenated derivative, based on known pyrimidine reactivity. rsc.org

Cross-Coupling Reactions for Pyrimidine Diversification

Palladium-catalyzed cross-coupling reactions represent a powerful and versatile tool for the functionalization of heterocyclic compounds, including pyrimidines. These methods allow for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of complex molecular architectures. Common reactions include the Suzuki, Stille, Sonogashira, and Buchwald-Hartwig couplings.

To utilize these methods, the pyrimidine ring must first be functionalized with either a leaving group (typically a halide or triflate) or an organometallic/organoboron moiety.

Strategy 1: Halogenation followed by Cross-Coupling A halogen atom can be introduced onto the pyrimidine core, most feasibly at the C5 or C6 position. For example, direct halogenation might occur at C5, or a 6-hydroxypyrimidine precursor could be converted to a 6-chloropyrimidine. This halopyrimidine can then be coupled with a variety of partners.

Suzuki Coupling: Reaction with an aryl or vinyl boronic acid (or boronate ester) introduces new aryl or vinyl groups. researchgate.net

Sonogashira Coupling: Reaction with a terminal alkyne introduces an alkynyl substituent.

Buchwald-Hartwig Amination: Reaction with an amine introduces an amino group, providing an alternative to classical SₙAr. rsc.org

| Coupling Reaction | Coupling Partner | Resulting Substituent |

| Suzuki | Phenylboronic acid | Phenyl |

| Sonogashira | Phenylacetylene | Phenylethynyl |

| Stille | Tributyl(vinyl)stannane | Vinyl |

| Buchwald-Hartwig | Aniline | Phenylamino |

This table summarizes common cross-coupling reactions applicable to a hypothetical halopyrimidine derivative of the title compound.

Strategy 2: Borylation followed by Suzuki Coupling An alternative approach involves converting a C-H bond on the pyrimidine ring into a C-B bond. This can be achieved through a regioselective lithiation followed by quenching with a borate (B1201080) ester, such as triisopropyl borate. researchgate.net For this compound, lithiation would likely be directed to the C5 position. The resulting pyrimidine-5-boronic acid or ester is a versatile intermediate for Suzuki coupling with a wide range of aryl and heteroaryl halides. researchgate.net

Regioselective Functionalization Strategies

Achieving regioselectivity is a central challenge in the synthesis of substituted pyrimidines. Several strategies can be employed to control the position of functionalization on the this compound scaffold.

Directed ortho-Metalation (DoM): Lithiation using strong, sterically hindered bases like lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LiTMP) can be guided by existing functional groups. researchgate.net While the aldehyde group is incompatible with strong bases, it could be temporarily protected (e.g., as an acetal). The protected derivative could then undergo regioselective lithiation at a specific position, likely C5, directed by the substituents at C2 and C4. Quenching the resulting lithiated species with an electrophile introduces a new substituent with high regiocontrol. researchgate.netmdpi.com

Minisci Reaction: The Minisci reaction is a radical-based method for the direct C-H functionalization of electron-deficient heterocycles. wikipedia.org It involves the addition of a nucleophilic carbon-centered radical to the protonated heterocycle. researchgate.net Given the electron-deficient nature of the pyrimidine core in this compound, this reaction could be used to introduce alkyl groups. The regioselectivity of radical attack on pyrimidines generally favors the C4 position, but since this is occupied, the C6 or C2 positions are likely targets. nih.gov However, the precise outcome can be influenced by the specific radical and reaction conditions. This method is advantageous as it often does not require prior functionalization of the ring. wikipedia.orgfao.org

Control of Nucleophilic Aromatic Substitution: In derivatives containing multiple leaving groups (e.g., 2-chloro-6-fluoro-pyrimidine-4-carbaldehyde), regioselectivity can often be achieved by exploiting the different labilities of the leaving groups and by carefully controlling reaction conditions such as temperature and solvent. For example, harder nucleophiles might preferentially displace fluoride, while softer nucleophiles might favor displacement of chloride. This allows for the sequential and site-selective introduction of different nucleophiles.

Derivatization Approaches for Mechanistic and Advanced Spectroscopic Investigations

Analytical Derivatization for Complex Mixture Analysis

The analysis of 2-(hydroxymethyl)pyrimidine-4-carbaldehyde in complex mixtures, such as biological fluids or environmental samples, often necessitates derivatization to improve its analytical characteristics for techniques like gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC). Derivatization can increase the volatility, thermal stability, and ionization efficiency of the analyte, leading to enhanced sensitivity and selectivity. nih.govresearchgate.netmdpi.com

The aldehyde functional group is a primary target for derivatization. Reagents that form stable, volatile derivatives are particularly useful for GC-MS analysis. nih.govnih.gov One common approach is oximation, where the aldehyde reacts with a hydroxylamine (B1172632) derivative. A particularly effective reagent is O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA). nih.govnih.gov The resulting PFB-oxime derivative is highly electronegative, making it amenable to sensitive detection by electron capture detection (ECD) or negative chemical ionization mass spectrometry. nih.gov

For HPLC analysis, derivatization often aims to introduce a chromophore or fluorophore to enhance UV-Vis or fluorescence detection. nih.gov A classic reagent for aldehydes is 2,4-dinitrophenylhydrazine (B122626) (DNPH), which reacts to form a 2,4-dinitrophenylhydrazone. nih.gov This derivative possesses a strong chromophore, allowing for sensitive detection in the UV-visible range. The use of tandem mass spectrometry (LC-MS/MS) further enhances the specificity of detection for such derivatives in complex matrices. nih.govnih.govplos.org

The hydroxymethyl group can also be targeted for derivatization, typically through silylation to increase volatility for GC-MS. Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) can convert the alcohol to a trimethylsilyl (B98337) (TMS) ether. This process can be performed in conjunction with aldehyde derivatization to create a multi-derivatized, highly volatile molecule suitable for comprehensive chromatographic analysis.

| Functional Group | Derivatizing Agent | Derivative Formed | Analytical Technique | Advantage |

| Aldehyde | O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) | PFB-oxime | GC-MS/ECD | High sensitivity, increased volatility |

| Aldehyde | 2,4-Dinitrophenylhydrazine (DNPH) | Dinitrophenylhydrazone | HPLC-UV, LC-MS/MS | Strong chromophore for UV detection |

| Hydroxymethyl | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Trimethylsilyl (TMS) ether | GC-MS | Increased volatility and thermal stability |

| Aldehyde & Hydroxymethyl | PFBHA followed by BSTFA | Dual-derivatized compound | GC-MS | Comprehensive derivatization for volatility |

Isotopic Labeling for Mechanistic Pathway Elucidation

Isotopic labeling is a powerful tool for tracing the metabolic fate of this compound and elucidating the mechanisms of the pathways in which it is involved. nih.govnih.gov By introducing stable isotopes such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N) into the molecule, researchers can follow its transformation and incorporation into other molecules using mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. researchgate.netchemrxiv.org

The synthesis of isotopically labeled this compound can be achieved through various strategies. For instance, ¹³C or ¹⁵N labels can be incorporated into the pyrimidine (B1678525) ring by using labeled precursors in the synthetic route. researchgate.net A common method for constructing the pyrimidine ring involves the condensation of a 1,3-dicarbonyl compound with a urea (B33335) or amidine derivative. nih.gov Using [¹³C]urea or [¹⁵N₂]urea would result in a pyrimidine ring labeled at specific positions.

Deuterium labels can be introduced at non-exchangeable positions. For example, the reduction of a corresponding carboxylic acid or ester derivative using a deuterated reducing agent like lithium aluminum deuteride (B1239839) (LiAlD₄) would yield a deuterated hydroxymethyl group (-CD₂OH). Similarly, specific deuteration of the pyrimidine ring can be achieved through selective H-D exchange reactions under controlled conditions.

These labeled compounds are invaluable in metabolic studies. When introduced into a biological system, the mass shift caused by the isotopes allows for the unambiguous identification of downstream metabolites derived from the labeled precursor using LC-MS. creative-proteomics.com Furthermore, ¹³C and ¹⁵N labeling enables the use of advanced NMR techniques to probe the connectivity of atoms in metabolic products, providing detailed insights into biosynthetic or degradation pathways. nih.gov

| Isotope | Labeling Position | Synthetic Precursor/Reagent | Application |

| ¹³C, ¹⁵N | Pyrimidine Ring (N1, C2, N3) | [¹³C]Urea or [¹⁵N₂]Urea | Tracing pyrimidine ring metabolism |

| ²H (D) | Hydroxymethyl group | Lithium aluminum deuteride (LiAlD₄) | Probing reactions at the hydroxymethyl site |

| ¹³C | Aldehyde group | ¹³C-labeled formylating agent | Following the fate of the aldehyde carbon |

| ¹⁵N | Pyrimidine Ring | [¹⁵N]Ammonia | Elucidating nitrogen sources in biosynthesis chemrxiv.org |

Pre- and Post-Synthetic Derivatization for Advanced Spectroscopic Analysis

Derivatization of this compound can also be employed to enhance its properties for advanced spectroscopic techniques like fluorescence spectroscopy and to facilitate detailed structural analysis by NMR. mdpi.comacs.org

Pre-synthetic derivatization involves incorporating a spectroscopically active moiety during the synthesis of the pyrimidine structure. For example, to create a fluorescent analog, a fluorescent aryl group could be incorporated into the pyrimidine backbone. This approach allows for the study of molecular interactions and localization within biological systems using fluorescence microscopy or spectroscopy.

Post-synthetic derivatization modifies the already formed this compound. The aldehyde group is a versatile handle for such modifications. For instance, it can be condensed with a fluorescent hydrazine (B178648) or amine, such as dansyl hydrazine, to yield a highly fluorescent derivative. ktu.edu This strategy is useful for quantitative analysis at low concentrations and for fluorescence polarization or FRET-based binding assays. The photophysical properties of these derivatives can be fine-tuned by altering the substituent on the pyrimidine ring or the nature of the fluorophore. ktu.edu

For NMR spectroscopy, derivatization can be used to resolve overlapping signals or to probe the local chemical environment. The reaction of the aldehyde or alcohol with a chiral derivatizing agent can be used to determine the enantiomeric purity if a chiral center is present or introduced nearby. Furthermore, the introduction of a paramagnetic tag via derivatization can provide long-range distance constraints in structural studies using paramagnetic relaxation enhancement (PRE) NMR experiments. The structures of these derivatized pyrimidines can be definitively confirmed using a combination of 1D and 2D NMR techniques, such as COSY and NOESY, along with X-ray crystallography. mdpi.comresearchgate.net

| Derivatization Type | Reagent/Moiety | Purpose | Spectroscopic Technique |

| Post-Synthetic | Dansyl hydrazine | Introduce a fluorophore | Fluorescence Spectroscopy |

| Pre-Synthetic | Fluorescent aryl group | Create an intrinsically fluorescent analog | Fluorescence Microscopy |

| Post-Synthetic | Chiral derivatizing agent | Determine enantiomeric purity | NMR Spectroscopy |

| Post-Synthetic | Paramagnetic tag | Provide structural constraints | Paramagnetic Relaxation Enhancement (PRE) NMR |

Applications in Complex Molecular Architecture and Scaffold Construction

Utilization as a Key Intermediate in Heterocyclic Ring System Assembly

2-(Hydroxymethyl)pyrimidine-4-carbaldehyde and related pyrimidine-4-carbaldehydes are pivotal intermediates for elaborating the pyrimidine (B1678525) core into more complex heterocyclic systems. The aldehyde group is the primary site of reactivity, allowing for the introduction of a diverse range of substituents and the initiation of cyclization reactions.

Research has demonstrated that the formyl group can be effectively employed as a chemical handle to generate various functional groups, thereby expanding the molecular diversity of the pyrimidine library. researchgate.netthieme-connect.com These transformations include the conversion of the aldehyde to alkynyl, cyano, and oxazol-5-yl substituents. researchgate.netthieme-connect.com This versatility allows chemists to append different ring systems and functional groups to the pyrimidine core, demonstrating the synthetic power of pyrimidine-4-carbaldehydes. thieme-connect.comresearchgate.net The ability to introduce these varied groups is crucial for building libraries of specifically substituted pyrimidine derivatives for further chemical and biological screening. researchgate.net

The following table summarizes the types of heterocyclic systems and substituents that can be generated using pyrimidine-4-carbaldehydes as key intermediates.

| Starting Material Class | Transformation | Resulting Substituent/Heterocycle | Reference |

| Pyrimidine-4-carbaldehydes | Conversion of formyl group | Alkynyl, Cyano | researchgate.netthieme-connect.com |

| Pyrimidine-4-carbaldehydes | Reaction with appropriate reagents | Oxazol-5-yl | researchgate.netthieme-connect.com |

| Pyrimidine-4-carbaldehydes | Conversion to other functional groups | Amino, Azido, 1,2,3-Triazol-1-yl | researchgate.netthieme-connect.com |

Role in Fused Pyrimidine Systems Synthesis (e.g., furo[3,2-d]pyrimidines, pyrimido[4,5-d]pyrimidines)

The bifunctional nature of this compound makes it an excellent precursor for the synthesis of fused pyrimidine systems, which are prevalent in medicinal chemistry.

Furo[3,2-d]pyrimidines: The synthesis of furo[3,2-d]pyrimidines has been successfully achieved using pyrimidine-4-carbaldehyde (B152824) derivatives. researchgate.netthieme-connect.com One notable method involves a mechanistically interesting 'dimerization' process where a benzoin (B196080) addition serves as a key step, leading to the formation of a 6-(pyrimidin-4-yl)furo[3,2-d]pyrimidin-7-ol derivative. researchgate.netthieme-connect.comresearchgate.net This demonstrates a direct pathway from a pyrimidine-4-carbaldehyde to a complex fused heterocyclic system. The furo[2,3-d]pyrimidine (B11772683) scaffold, a structural isomer, is also of significant interest, with numerous derivatives synthesized and evaluated for potential therapeutic applications, such as anticancer agents. nih.govrsc.orgnih.gov

Pyrimido[4,5-d]pyrimidines: The pyrimido[4,5-d]pyrimidine (B13093195) core is another important fused heterocycle whose synthesis can be approached using pyrimidine aldehydes. While various methods exist, many rely on the condensation of a pyrimidine derivative with another reactive species. For instance, the reaction of 6-aminouracils with aldehydes can yield the pyrimido[4,5-d]pyrimidine ring system. researchgate.net A reported ring-opening of pyrimido[4,5-d]pyrimidines resulted in the formation of 4-amino-5-formyl-pyrimidines, illustrating the direct structural relationship between the aldehyde precursor and the fused bicyclic product. rsc.org Synthetic strategies often involve multicomponent reactions or cyclization reactions induced by agents like hydrazine (B178648) to form the second pyrimidine ring. rsc.orgnih.gov These methods allow for the selective variation of substituents at multiple positions, providing a diverse set of compounds for biological evaluation. nih.gov

The table below details examples of fused pyrimidine systems synthesized from pyrimidine precursors.

| Fused System | Synthetic Approach | Precursor Type | Reference |

| Furo[3,2-d]pyrimidines | Dimerization / Benzoin Addition | Pyrimidine-4-carbaldehyde | researchgate.netthieme-connect.comresearchgate.net |

| Pyrimido[4,5-d]pyrimidines | Multicomponent Condensation | 6-Aminouracils and Aldehydes | researchgate.netrsc.org |

| Pyrimido[4,5-d]pyrimidines | Hydrazine-induced Cyclization | 1,3-Disubstituted 6-amino uracils | nih.gov |

Strategy for Core Diversification via Deconstruction-Reconstruction Approaches

A novel and powerful strategy for diversifying heterocyclic cores involves the deconstruction of a stable aromatic ring followed by its reconstruction into a new heterocyclic system. nih.gov This "deconstruction-reconstruction" approach has been applied to pyrimidines, enabling their conversion into a variety of other nitrogen-containing heterocycles. nih.govresearchgate.net

The process begins with the transformation of a pyrimidine-containing compound into its corresponding N-arylpyrimidinium salt. This activation step facilitates the cleavage of the pyrimidine ring, yielding a three-carbon iminoenamine building block. nih.govnih.gov This reactive intermediate can then be used in various heterocycle-forming reactions. nih.govresearchgate.net This sequence effectively diversifies the original pyrimidine core, granting access to heterocycles like azoles that would be challenging to synthesize through other methods, especially on complex molecular scaffolds. nih.govnih.gov This strategy allows for significant structural modifications late in a synthetic sequence, which is highly valuable in structure-activity relationship (SAR) studies for drug discovery. nih.gov

Precursors for Polyfunctionalized Pyrimidine Derivatives

The inherent reactivity of the aldehyde and hydroxymethyl groups positions this compound as an ideal precursor for creating polyfunctionalized pyrimidines. The chemoselective oxidation of 4-hydroxymethyl-substituted pyrimidines is a common and efficient method to produce the corresponding pyrimidine-4-carbaldehydes. researchgate.netthieme-connect.comresearchgate.net

Once formed, the aldehyde's formyl group acts as a versatile handle for further chemical transformations. researchgate.netthieme-connect.com Researchers have successfully employed this group to introduce a wide array of substituents, thereby generating highly substituted and polyfunctionalized pyrimidine derivatives. thieme-connect.com Examples of such transformations include the conversion of the aldehyde to amino, azido, and 1,2,3-triazol-1-yl groups. researchgate.netthieme-connect.com This synthetic versatility underscores the importance of pyrimidine-4-carbaldehydes in expanding the chemical space of pyrimidine-based compounds for various applications. thieme-connect.comresearchgate.net

Advanced Computational and Theoretical Studies

Density Functional Theory (DFT) Investigations of Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to study the electronic properties of molecules. For pyrimidine (B1678525) derivatives, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), provide a robust framework for understanding molecular structure and reactivity. ijcce.ac.irresearchgate.netafricanjournalofbiomedicalresearch.comsciety.org

Investigations into the electronic structure of pyrimidine-based compounds typically involve optimizing the molecular geometry to find its lowest energy state. researchgate.netnih.gov From this optimized structure, a wealth of electronic data can be extracted. Key parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's kinetic stability and chemical reactivity. researchgate.net A smaller gap suggests the molecule is more reactive and less stable. ijcce.ac.ir

Natural Bond Orbital (NBO) analysis is another vital component of these studies. It provides insights into charge delocalization, hyperconjugative interactions, and the nature of bonding within the molecule. ijcce.ac.irresearchgate.netresearchgate.net For 2-(Hydroxymethyl)pyrimidine-4-carbaldehyde, NBO analysis would reveal the donor-acceptor interactions between filled and empty orbitals, quantifying the electronic stabilization arising from its specific arrangement of functional groups.

Furthermore, the Molecular Electrostatic Potential (MEP) surface is calculated to visualize the three-dimensional charge distribution. The MEP map identifies electrophilic (electron-poor, typically colored blue) and nucleophilic (electron-rich, typically colored red) regions, which are crucial for predicting how the molecule will interact with other chemical species. researchgate.netsciety.org

| Parameter | Typical Calculated Value/Description | Significance |

|---|---|---|

| HOMO Energy | ~ -6 to -8 eV | Indicates electron-donating ability. |

| LUMO Energy | ~ -1 to -3 eV | Indicates electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | ~ 3 to 5 eV | Correlates with chemical reactivity and stability. researchgate.net |

| Dipole Moment | ~ 2 to 5 Debye | Measures the overall polarity of the molecule. |

| MEP Minimum (Vmin) | Negative values (e.g., near N atoms, O atom) | Indicates sites for electrophilic attack. researchgate.net |

| MEP Maximum (Vmax) | Positive values (e.g., near H atoms) | Indicates sites for nucleophilic attack. |

Molecular Dynamics Simulations for Adsorption and Interaction Studies

Molecular Dynamics (MD) simulations are employed to study the time-dependent behavior of molecular systems, providing insights into dynamic processes like adsorption and intermolecular interactions. aps.org For this compound, MD simulations could model its interaction with various surfaces or biological macromolecules.

For instance, studying the adsorption of this compound onto a metal surface, a process relevant to corrosion inhibition, would involve simulating a system containing the molecule and a slab of the metal. ijcce.ac.ir The simulation would track the trajectories of all atoms over time, allowing for the analysis of the molecule's orientation, binding energy, and the specific atoms involved in the adsorption process.

In a biological context, MD simulations are essential for understanding how a ligand like this compound interacts with a target protein. After an initial docking pose is predicted, MD simulations can refine this pose and assess the stability of the ligand-protein complex over time (e.g., tens to hundreds of nanoseconds). sciety.org Analysis of these simulations can reveal key hydrogen bonds, hydrophobic interactions, and conformational changes in both the ligand and the protein, which are crucial for drug design. mdpi.com The presence of water as a solvent is often explicitly modeled to provide a more realistic environment. mdpi.comrsc.org

Reaction Mechanism Modeling and Transition State Analysis

Understanding the precise pathway of a chemical reaction is fundamental to controlling its outcome and optimizing conditions. Computational modeling allows for the detailed exploration of reaction mechanisms, including the identification of intermediates and the calculation of activation energies via transition state analysis. nih.gov

For the synthesis or subsequent reactions of this compound, theoretical studies can elucidate the step-by-step mechanism. nih.gov This involves mapping the potential energy surface of the reaction. Calculations are performed to locate the structures of reactants, products, any intermediates, and, crucially, the transition states that connect them. A transition state represents the highest energy point along the reaction coordinate and is characterized by a single imaginary vibrational frequency.

The energy difference between the reactants and the transition state defines the activation energy barrier, which is a key determinant of the reaction rate. nih.gov By comparing the activation energies of different possible pathways, the most favorable reaction mechanism can be identified. Such studies have been successfully applied to complex multi-component reactions involving pyrimidine derivatives, clarifying the sequence of events such as condensation, addition, and cyclization steps. nih.gov

Prediction of Spectroscopic Signatures for Structural Elucidation

Computational chemistry provides powerful methods for predicting the spectroscopic signatures of molecules, which is an invaluable tool for structural elucidation and the interpretation of experimental data. By calculating theoretical spectra and comparing them to experimental ones, chemists can confirm the identity and structure of a synthesized compound. nih.gov

Infrared (IR) and Raman Spectroscopy: DFT calculations can predict the vibrational frequencies of a molecule. researchgate.net These calculated frequencies and their corresponding intensities can be used to simulate the entire IR and Raman spectra. researchgate.netchemrxiv.orgchemrxiv.org The comparison with experimental spectra helps in assigning specific vibrational modes to the observed absorption bands, confirming the presence of key functional groups like the hydroxyl (-OH), aldehyde (C=O), and the pyrimidine ring vibrations. researchgate.netnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of ¹H and ¹³C atoms can be accurately predicted using methods like the Gauge-Independent Atomic Orbital (GIAO) approach within a DFT framework. ijcce.ac.ir These theoretical predictions are highly sensitive to the electronic environment of each nucleus and serve as a powerful complement to experimental NMR data for assigning peaks and confirming the molecular structure. chemicalbook.com Recent advances in artificial intelligence are also being leveraged to enhance the accuracy of NMR predictions. arxiv.org

UV-Visible Spectroscopy: Time-dependent DFT (TD-DFT) is used to calculate the electronic transitions of a molecule, which correspond to the absorption of light in the UV-Visible range. ijcce.ac.irafricanjournalofbiomedicalresearch.comsciety.org These calculations provide the excitation energies and oscillator strengths, which can be used to simulate the UV-Vis spectrum and understand the nature of the electronic transitions (e.g., n→π* or π→π*).

| Spectroscopic Technique | Parameter | Predicted Value (Computational) | Experimental Value |

|---|---|---|---|

| FT-IR (cm-1) | ν(O-H) | ~3450 | ~3440 |

| ν(C=O) | ~1710 | ~1705 | |

| 13C NMR (ppm) | C (aldehyde) | ~190 | ~192 |

| C (hydroxymethyl) | ~65 | ~64 | |

| UV-Vis (nm) | λmax (π→π*) | ~260 | ~265 |

Quantitative Structure-Activity Relationship (QSAR) Studies Focusing on Theoretical Models

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. researchgate.net These models are heavily reliant on theoretical and computational descriptors that quantify various aspects of a molecule's physicochemical properties.

For a series of derivatives based on the this compound scaffold, a QSAR study would begin by calculating a wide range of molecular descriptors. nih.gov These descriptors can be categorized as:

Electronic: Dipole moment, HOMO/LUMO energies, partial atomic charges.

Steric/Topological: Molecular weight, molecular volume, shape indices (e.g., Randic, Balaban), Wiener index. researchgate.net

Hydrophobic: LogP (partition coefficient).

Once the descriptors are calculated and the biological activity (e.g., IC₅₀ values) is measured experimentally for a training set of compounds, statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms are used to build a predictive model. nih.govnih.gov This model can then be used to estimate the activity of new, unsynthesized compounds, thereby prioritizing the most promising candidates for synthesis and testing. researchgate.net 2D-QSAR models have been successfully developed for various pyrimidine derivatives to predict activities such as anti-inflammatory and analgesic effects. nih.gov

| Descriptor Type | Descriptor Name | Description |

|---|---|---|

| Electronic | HOMO Energy | Energy of the highest occupied molecular orbital. |

| Topological | Wiener Index (W) | Sum of distances between all pairs of heavy atoms. researchgate.net |

| Topological | Balaban Index (J) | A distance-based topological index. researchgate.net |

| Physicochemical | Molar Refractivity (MR) | A measure of molecular volume and polarizability. |

| Physicochemical | Topological Polar Surface Area (TPSA) | Sum of surfaces of polar atoms in a molecule. |

Catalytic Strategies and Methodological Advancements in Pyrimidine Carbaldehyde Chemistry

Organocatalysis in Pyrimidine (B1678525) and Pyrimidine Carbaldehyde Synthesis

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful tool in heterocyclic chemistry, offering a metal-free alternative for the synthesis and functionalization of pyrimidines. These methods often provide high levels of stereoselectivity and functional group tolerance under mild conditions.

Detailed research has explored the use of various organocatalysts for constructing the pyrimidine core. For instance, proline and its derivatives have been employed as catalysts. Pyrrolidine-based organocatalysts, particularly diarylprolinol silyl (B83357) ethers, are highly effective in promoting asymmetric functionalization of aldehydes and ketones, which are key precursors in many pyrimidine syntheses. nih.gov Pyrimidine-derived prolinamides have also been developed as bifunctional organocatalysts for aldol (B89426) reactions, a fundamental C-C bond-forming reaction. nih.gov

A notable strategy involves the inverse-electron-demand Diels-Alder (IEDDA) reaction of 1,3,5-triazine (B166579) with ketones, which, through enamine catalysis, yields 4,5-disubstituted or 4-monosubstituted pyrimidines. mdpi.com This approach highlights the utility of organocatalysis in building the pyrimidine ring from simple, non-pyrimidine precursors. Furthermore, aldehydes themselves can act as temporary tethering catalysts in reactions like hydroaminations, showcasing the diverse roles of carbonyl compounds in organocatalysis. rsc.org

More directly related to the functionalization of the pyrimidine scaffold, a photochemical organocatalytic method has been developed for the radical functionalization of azines, including pyrimidines. acs.org In one example, the antifungal drug voriconazole, which contains a pyrimidine ring, was successfully allylated at the C4-position. acs.org This method utilizes a dithiophosphoric acid catalyst to generate pyridinyl radicals from pyridinium (B92312) ions, which then couple effectively with allylic radicals. acs.org This type of C-H functionalization represents a modern approach to modify existing pyrimidine structures, which could be conceptually applied to pyrimidine carbaldehydes.

| Catalyst Type | Reaction | Substrates | Key Findings |

| Pyrrolidine-based (e.g., Diarylprolinol silyl ethers) | Asymmetric functionalization | Aldehydes, Ketones | High efficiency in various transformations applicable to pyrimidine precursors. nih.govbeilstein-journals.org |

| Pyrimidine-derived prolinamides | Aldol reaction | Aldehydes | Act as bifunctional organocatalysts; proline stereocenter governs selectivity. nih.gov |

| Dithiophosphoric acid (Photochemical) | Radical C-H functionalization | Pyridines, Pyrimidines | Enables direct C-H allylation of the pyrimidine ring via pyridinyl radicals. acs.org |

| β-cyclodextrin | Multicomponent Synthesis | Aldehydes, 1,3-diketones, Ammonium (B1175870) acetate (B1210297) | A recyclable, non-toxic catalyst for pyrimidine synthesis in aqueous media. mdpi.com |

Metal-Catalyzed Transformations (e.g., Palladium-catalyzed cross-coupling)

Transition-metal catalysis, particularly using palladium, has become an indispensable tool for the synthesis and modification of heterocyclic compounds, including pyrimidines. nih.gov These reactions offer robust and versatile methods for forming carbon-carbon and carbon-heteroatom bonds. rsc.org

Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, are cornerstones of modern organic synthesis. libretexts.orgyoutube.com These methods typically involve the reaction of a halo-pyrimidine with an organometallic reagent (e.g., boronic acids in Suzuki coupling) to introduce new substituents onto the pyrimidine ring. libretexts.org While direct application on "2-(Hydroxymethyl)pyrimidine-4-carbaldehyde" is not prominently documented, the functional handles of the molecule could be chemically altered to participate in such couplings. For example, the hydroxymethyl group could be converted into a halomethyl group for subsequent reactions. Palladium-catalyzed carboamination and carboetherification reactions have also been developed for the synthesis of substituted pyrrolidines and tetrahydrofurans, demonstrating the broad utility of palladium in cyclization reactions involving pendant hydroxyl or amino groups. nih.gov

Beyond palladium, other transition metals have proven effective. Iridium-pincer complexes have been used to catalyze the multicomponent synthesis of highly substituted pyrimidines from amidines and up to three different alcohols. nih.gov This sustainable method proceeds through a sequence of condensation and dehydrogenation steps, liberating only hydrogen and water as byproducts. nih.gov Copper catalysts are also widely used, for example, in the synthesis of 2,4,6-trisubstituted pyrimidines from propargyl alcohols and amidines. mdpi.comdntb.gov.ua

A key synthetic application involves using pyrimidine-4-carbaldehydes as central building blocks. Research has shown that these aldehydes can be prepared by the chemoselective oxidation of the corresponding 4-hydroxymethyl pyrimidines or via Riley oxidation of 4-methylpyrimidines. dntb.gov.ua The resulting aldehyde group then serves as a versatile handle for constructing more complex heterocyclic systems. dntb.gov.ua

| Catalyst/Metal | Reaction Type | Substrates | Key Features |

| Palladium (Pd) | Cross-Coupling (e.g., Suzuki, Heck) | Halopyrimidines, Organoboron reagents | Forms new C-C bonds; high functional group tolerance. rsc.orglibretexts.org |

| Iridium (Ir) | Multicomponent Synthesis | Amidines, Alcohols | Regioselective synthesis of decorated pyrimidines; sustainable. nih.gov |

| Copper (Cu) | Cyclization/Annulation | Propargyl alcohols, Amidines, Nitriles | Efficient synthesis of various substituted pyrimidines. mdpi.com |

| Zinc (ZnCl₂) | Three-Component Coupling | Enamines, Orthoformates, Ammonium acetate | Single-step synthesis of 4,5-disubstituted pyrimidines. organic-chemistry.org |

Biocatalysis and Enzyme-Assisted Reactions

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. tudelft.nl The use of enzymes or whole-cell systems can provide exceptional chemo-, regio-, and stereoselectivity under mild, aqueous conditions, which is particularly advantageous for complex molecules like functionalized pyrimidines.

While the de novo enzymatic synthesis of the pyrimidine ring itself is a fundamental biological process involving enzymes like carbamoyl (B1232498) phosphate (B84403) synthetase and aspartate transcarbamoylase, the application of isolated enzymes for specific transformations on pyrimidine derivatives is a growing field of interest. youtube.comyoutube.com

A pertinent example is the bioreduction of carbonyl groups. Studies have demonstrated the successful enzymatic desymmetrization of prochiral ketones derived from pyrimidine bases into chiral secondary alcohols with high enantiomeric excess (up to 99% ee). mdpi.com Microorganisms such as Saccharomyces cerevisiae (baker's yeast) and strains of Aureobasidium pullulans have been used as biocatalysts for this purpose. mdpi.com This methodology is directly relevant to pyrimidine carbaldehydes, as the aldehyde group could be stereoselectively reduced to a primary alcohol. Oxidoreductases, the class of enzymes responsible for these transformations, are known to be highly effective for the reduction of aldehydes and ketones. tudelft.nl

Furthermore, pyrimidine derivatives have been synthesized to act as inhibitors for various metabolic enzymes, such as carbonic anhydrases, cholinesterases, and aldose reductase, highlighting the intricate relationship between pyrimidine structures and biological systems. nih.gov The enzymatic pathways within microorganisms represent a vast, largely untapped resource for performing specific chemical modifications on the pyrimidine scaffold.

| Biocatalyst/Enzyme | Reaction Type | Substrate Example | Outcome |

| Saccharomyces cerevisiae | Asymmetric bioreduction | Prochiral pyrimidine-derived ketones | Chiral secondary alcohols with high enantiomeric excess (>99% ee). mdpi.com |

| Aureobasidium pullulans | Asymmetric bioreduction | Prochiral pyrimidine-derived ketones | Effective desymmetrization, yielding chiral alcohols. mdpi.com |

| Oxidoreductases (general) | Reduction of carbonyls | Aldehydes, Ketones | Highly selective reduction to alcohols under mild conditions. tudelft.nl |

| Aldose Reductase (AR) | (Inhibition studies) | Novel pyrimidine derivatives | Synthesized pyrimidines showed inhibitory activity against AR. nih.gov |

Nanocatalysis and Metal-Organic Framework (MOF) Catalysis

In recent years, nanocatalysis and catalysis by Metal-Organic Frameworks (MOFs) have introduced novel efficiencies and functionalities to the synthesis of heterocyclic compounds. These materials bridge the gap between homogeneous and heterogeneous catalysis, offering high activity, large surface areas, and excellent recyclability.

Nanocatalysts, such as metal oxide nanoparticles, have been successfully employed in pyrimidine synthesis. For example, ZnCr₂O₄ nanoparticles have been used as a recyclable heterogeneous catalyst for the one-pot, multi-component synthesis of pyrimidine derivatives from aldehydes, 2-aminobenzimidazole, and malononitrile (B47326) under ultrasound irradiation. nanobioletters.com This method is noted for its high efficiency, short reaction times, and simple product isolation. nanobioletters.com Similarly, palladium nanoparticles supported on mesoporous silica (B1680970) (Pd/SBA-15) have been used for the green synthesis of pyrido[2,3-d]pyrimidine (B1209978) derivatives in water. researchgate.net

Metal-Organic Frameworks (MOFs) are crystalline porous materials constructed from metal ions or clusters linked by organic ligands. researchgate.netmdpi.com Their tunable pore sizes and active metal sites make them highly effective catalysts. Cobalt-based MOFs have been shown to efficiently catalyze the Biginelli reaction to produce pyrimidine analogs, demonstrating high yields and reusability. researchgate.net In another application, a Co-MOF post-synthetically modified with triazine and pyrimidine groups was used as a dual-functional catalyst (Lewis acid and Brønsted base) for the synthesis of triazoles from benzaldehydes. nih.gov MOFs have also been investigated as catalysts for the formose reaction, which involves a series of aldol condensations of formaldehyde, showcasing their potential in reactions involving carbonyl compounds. mdpi.com Furthermore, pyrimidine-modified In-MOFs have been developed that act as efficient catalysts for the chemical fixation of CO₂. rsc.org

| Catalyst System | Catalyst Example | Reaction | Key Advantages |

| Nanoparticles | ZnCr₂O₄ | Multicomponent pyrimidine synthesis | Recyclable, high efficiency, ultrasound-assisted. nanobioletters.com |

| Supported Nanoparticles | Pd/SBA-15 | Pyrido[2,3-d]pyrimidine synthesis | Heterogeneous, works in water, good to excellent yields. researchgate.net |

| Metal-Organic Framework | Co-MOF (MOF-UoR-1) | Biginelli reaction for pyrimidine synthesis | High yields (up to 96%), reusable, environmentally friendly protocol. researchgate.net |

| Functionalized MOF | Co(BDC-NH₂)-TA-PY | Triazole synthesis from aldehydes | Dual Lewis acid/Brønsted base sites, enhanced activity. nih.gov |

| Zeolitic Imidazolate Framework | ZIF-8, ZIF-67 | Formose reaction (Aldol condensations) | Heterogeneous catalysis for reactions involving aldehydes. mdpi.com |

Future Research Directions and Unexplored Methodological Avenues

Development of Novel Stereoselective Synthesis Methods

The creation of chiral molecules with high enantiomeric purity is a cornerstone of modern drug discovery and materials science. While the synthesis of pyrimidine (B1678525) derivatives is well-established, the development of stereoselective methods for introducing chirality into molecules like 2-(hydroxymethyl)pyrimidine-4-carbaldehyde remains a significant challenge. Future research will likely focus on the design and application of novel chiral catalysts, including organocatalysts and transition-metal complexes, to control the stereochemical outcome of reactions involving this pyrimidine scaffold. The goal is to develop efficient and practical methods for the asymmetric synthesis of derivatives, opening up new avenues for the creation of enantiomerically pure compounds with potentially enhanced biological activities.

Integration with Flow Chemistry and Automated Synthesis Platforms

The paradigm of chemical synthesis is shifting towards more efficient, safer, and automated processes. researchgate.net Flow chemistry, which involves performing chemical reactions in a continuously flowing stream, offers numerous advantages over traditional batch methods, including enhanced reaction control, improved safety, and the potential for seamless scale-up. researchgate.netmdpi.com The integration of the synthesis of this compound and its derivatives into automated flow chemistry platforms is a promising area for future research. acs.orgbohrium.com This approach would not only accelerate the discovery of new compounds but also facilitate the on-demand production of these valuable molecules. researchgate.net High-throughput screening of reaction conditions, enabled by automated systems, could rapidly identify optimal synthetic routes. bohrium.com

Table 1: Comparison of Batch vs. Flow Chemistry for Pyrimidine Synthesis

| Feature | Batch Chemistry | Flow Chemistry |

| Reaction Control | Limited control over temperature and mixing | Precise control over reaction parameters. researchgate.net |

| Safety | Potential for thermal runaways and exposure to hazardous reagents | Enhanced safety due to small reaction volumes and better heat transfer. researchgate.netmdpi.com |

| Scalability | Often challenging and requires re-optimization | Readily scalable by extending reaction time. researchgate.net |

| Automation | Difficult to fully automate | Easily integrated with automated systems for high-throughput synthesis. bohrium.com |

Expansion of Sustainable and Biorefinery-Compatible Synthetic Routes

The principles of green chemistry are increasingly guiding the development of new synthetic methodologies. researchgate.net For the synthesis of this compound, future research will likely focus on the use of renewable starting materials and environmentally benign reaction conditions. colab.ws Biorefineries, which convert biomass into a range of valuable chemicals, could provide a sustainable source of precursors for pyrimidine synthesis. researchgate.net The exploration of biocatalytic methods, employing enzymes to carry out specific chemical transformations, also holds significant promise for developing greener and more efficient synthetic routes. nih.gov

Exploration of Photo- and Electrocatalytic Methodologies for Functionalization

Photo- and electrocatalysis have emerged as powerful tools for driving chemical reactions under mild conditions. rsc.org These techniques offer unique opportunities for the functionalization of heterocyclic compounds like pyrimidines. nih.govresearchgate.netacs.org Future research in this area could focus on developing novel photo- and electrocatalytic methods for the selective modification of the pyrimidine ring in this compound. This could involve, for example, the direct C-H functionalization of the pyrimidine core, a reaction that is often difficult to achieve using traditional methods. nih.govresearchgate.netacs.org The use of light or electricity as a "reagent" aligns with the principles of green chemistry by reducing the need for harsh chemical oxidants or reductants. rsc.org

Advanced Spectroscopic and Imaging Techniques for In-Situ Monitoring of Reactions

A detailed understanding of reaction mechanisms is crucial for optimizing synthetic processes. Advanced spectroscopic and imaging techniques can provide real-time insights into the chemical transformations occurring during the synthesis of this compound. In-situ monitoring using techniques such as nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and Raman spectroscopy can help to identify reaction intermediates, determine reaction kinetics, and elucidate complex reaction pathways. This information is invaluable for optimizing reaction conditions and developing more efficient and robust synthetic methods.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-(Hydroxymethyl)pyrimidine-4-carbaldehyde?

- Methodological Answer : The synthesis of pyrimidine derivatives often involves functionalization of the pyrimidine core. For example, hydroxyethyl or hydroxymethyl groups can be introduced via nucleophilic substitution or oxidation reactions. In analogous procedures, 5-(2-hydroxyethyl)pyrimidin-2,4-dione was synthesized using hydroxyethylation steps followed by oxidation . For the carbaldehyde group, aromatic aldehydes are typically generated via controlled oxidation of hydroxymethyl precursors or through formylation reactions, as seen in the synthesis of kinase inhibitors involving aldehyde-containing intermediates . Optimization of reaction conditions (e.g., solvent, temperature, and catalysts) is critical to avoid over-oxidation.

Q. Which spectroscopic and crystallographic techniques are optimal for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is essential for confirming the hydroxymethyl (-CH2OH) and carbaldehyde (-CHO) groups via characteristic chemical shifts (e.g., aldehyde protons at ~9-10 ppm). X-ray crystallography, using programs like SHELXL for structure refinement, provides unambiguous confirmation of molecular geometry and hydrogen-bonding interactions, as demonstrated in small-molecule crystallography studies . High-resolution mass spectrometry (HRMS) further validates molecular weight and purity.

Q. What are the stability considerations for storing this compound?

- Methodological Answer : The compound’s stability is influenced by its aldehyde group, which is prone to oxidation and moisture sensitivity. Storage under inert atmospheres (e.g., argon) at low temperatures (-20°C) in anhydrous solvents (e.g., DMF or DMSO) is recommended. Safety protocols for similar pyrimidines emphasize avoiding prolonged exposure to light and humidity, with waste handled by professional disposal services to prevent environmental contamination .

Advanced Research Questions

Q. How do the hydroxymethyl and carbaldehyde substituents influence the compound’s reactivity in nucleophilic addition reactions?

- Methodological Answer : The carbaldehyde group acts as an electrophilic site for nucleophilic additions (e.g., forming hydrazones or Schiff bases), while the hydroxymethyl group can participate in hydrogen bonding or serve as a leaving group under specific conditions. Kinetic studies using time-resolved NMR or computational modeling (DFT) can quantify reactivity. For example, analogous aldehydes in kinase inhibitor synthesis underwent regioselective reactions with hydrazines, highlighting steric and electronic effects .

Q. What computational methods are used to predict the compound’s interactions with biological targets?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations assess binding affinities to enzymes like kinases or dehydrogenases. Mutational analysis, akin to studies on ATP7B copper transporters, can identify critical binding residues by simulating interactions with the carbaldehyde and hydroxymethyl motifs . QSAR models further correlate structural features with bioactivity, guiding rational drug design.

Q. How can this compound be utilized in designing enzyme inhibitors or metal-chelating agents?

- Methodological Answer : The carbaldehyde group can form covalent bonds with catalytic lysine or cysteine residues in enzymes, as seen in irreversible kinase inhibitors. The hydroxymethyl group may chelate metal ions (e.g., Zn²⁺ or Cu²⁺), enabling applications in metalloenzyme inhibition. In medicinal chemistry, similar compounds were modified via reductive amination or condensation to enhance target selectivity and pharmacokinetic properties .

Key Methodological Considerations

- Data Contradictions : While emphasizes hydroxyethylation for pyrimidine synthesis, highlights aldehyde-specific reactivity, suggesting divergent synthetic priorities depending on the target application.

- Safety Protocols : mandates strict handling of pyrimidine derivatives to mitigate toxicity risks, contrasting with less hazardous intermediates in .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.